molecular formula C27H28N2O3S B15036035 2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15036035
M. Wt: 460.6 g/mol
InChI Key: DUMHIRFOZZOJFX-UHFFFAOYSA-N
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Description

2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes phenyl, ethoxy, and tetrahydrobenzothieno pyrimidinone groups

Preparation Methods

The synthesis of 2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. The synthetic route typically starts with the preparation of the phenyl and ethoxy intermediates, followed by their coupling with the tetrahydrobenzothieno pyrimidinone core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms in the compound are replaced by other nucleophiles like hydroxyl or amino groups.

Scientific Research Applications

2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothieno pyrimidinone derivatives and phenoxyethoxy phenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O3S

Molecular Weight

460.6 g/mol

IUPAC Name

2-[4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H28N2O3S/c1-3-18-14-17(2)15-21(16-18)32-13-12-31-20-10-8-19(9-11-20)25-28-26(30)24-22-6-4-5-7-23(22)33-27(24)29-25/h8-11,14-16H,3-7,12-13H2,1-2H3,(H,28,29,30)

InChI Key

DUMHIRFOZZOJFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3

Origin of Product

United States

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